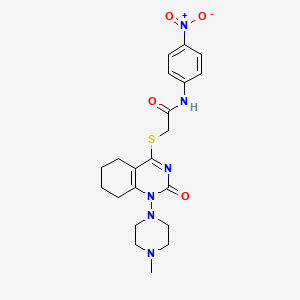

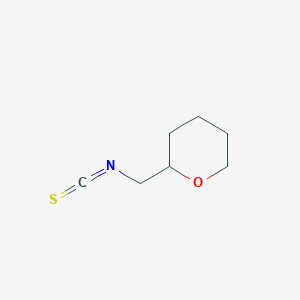

![molecular formula C9H9NO2 B2623222 3-甲基苯并[e][1,3]-恶嗪-2-酮 CAS No. 1008-83-9](/img/structure/B2623222.png)

3-甲基苯并[e][1,3]-恶嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . They are commonly found in many commercially available drugs due to their wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves eco-friendly synthetic strategies . For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .Molecular Structure Analysis

The structure of oxazoles is a five-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For example, they can be directly arylated or alkenylated, with palladium-catalyzed C-5 arylation preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methylbenzo[e][1,3]-oxazine-2-one would depend on its specific structure. In general, oxazoles are stable compounds .科学研究应用

Organic Synthesis

The compound is used in organic synthesis . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .

Drug Intermediates

This compound has been applied to the synthesis of key intermediates of drug candidates . This indicates its potential use in pharmaceutical research and drug development.

Mechanochemical Synthesis

3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been synthesized via a one-pot three-component reaction in a mechanochemical "parallel synthesis" . This new milling system allows for the processing of up to 12 samples simultaneously .

CO2 Based Cascade Process

A new CO2 based cascade process has been developed towards pharmaceutically relevant benzoxazine-2-one derivatives . The process is empowered by a Ag-catalyst and shows appreciable structural scope for these target molecules .

Halogenated Derivatives

Halogenated derivatives of the compound, such as 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, are also being studied . These compounds could have different properties and potential applications.

Chemical Properties

The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17300 . Understanding its physical and chemical properties is crucial for its applications in various fields .

作用机制

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-4H-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCZWAAXMRNTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

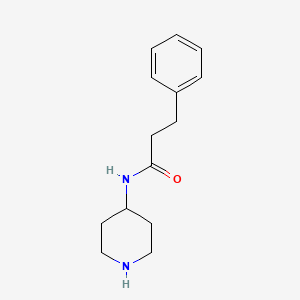

![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)

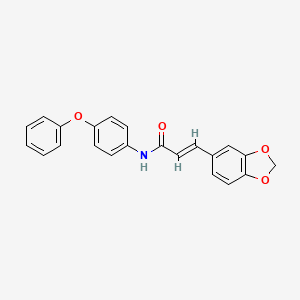

![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)

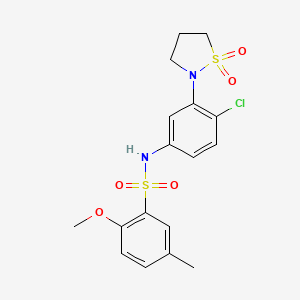

![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)

![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623156.png)

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)

![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)